molecular formula C14H10BrN3OS B2784828 N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide CAS No. 1376374-17-2

N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide

Cat. No.: B2784828
CAS No.: 1376374-17-2
M. Wt: 348.22
InChI Key: ZTDQWJIKYOAKKV-UHFFFAOYSA-N
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Description

N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide is a complex organic compound characterized by its unique structural features, including a bromine atom, a cyano group, and a methylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitrile Formation: The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide (CuCN).

    Methylsulfanyl Group Addition: The methylsulfanyl group can be added through a nucleophilic substitution reaction using methylthiol (CH3SH) in the presence of a base like sodium hydride (NaH).

    Amide Formation: The final step involves the formation of the carboxamide group through a reaction between the carboxylic acid derivative and an amine, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, H2/Pd-C

    Substitution: Pd(PPh3)4, NaOH, CuCN

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In materials science, derivatives of this compound may be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a useful building block for creating polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and bromine groups can enhance its binding affinity and specificity, while the methylsulfanyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
  • N-(2-bromo-4-nitrophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
  • N-(2-bromo-4-cyanophenyl)-2-(ethylsulfanyl)pyridine-4-carboxamide

Uniqueness

N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide is unique due to the specific combination of functional groups it possesses. The bromine atom provides a site for further functionalization through substitution reactions, while the cyano group offers potential for reduction to amines or other derivatives. The methylsulfanyl group adds to its versatility in chemical reactions and potential biological activity.

This compound’s distinct structural features and reactivity profile make it a valuable entity in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-(2-bromo-4-cyanophenyl)-2-methylsulfanylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c1-20-13-7-10(4-5-17-13)14(19)18-12-3-2-9(8-16)6-11(12)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDQWJIKYOAKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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